benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate
Description
Benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate is a carbamate derivative characterized by a benzyl group, an N-hydroxy substituent, and a branched (2S)-4-methylpentan-2-yl chain. The stereochemistry at the 2S position and the presence of the N-hydroxy group distinguish it from other carbamates. Carbamates are widely studied for their roles as enzyme inhibitors, prodrugs, and bioactive molecules due to their stability and hydrogen-bonding capabilities. The N-hydroxy moiety in this compound may enhance polarity, influence hydrogen-bonding interactions, and affect metabolic stability compared to analogous structures .
Properties
Molecular Formula |
C14H21NO3 |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate |
InChI |
InChI=1S/C14H21NO3/c1-11(2)9-12(3)15(17)14(16)18-10-13-7-5-4-6-8-13/h4-8,11-12,17H,9-10H2,1-3H3/t12-/m0/s1 |
InChI Key |
GBRIRUNXMKHZPN-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@H](CC(C)C)N(C(=O)OCC1=CC=CC=C1)O |
Canonical SMILES |
CC(C)CC(C)N(C(=O)OCC1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Carbamate Formation via Hydroxylamine and Carbonate Diesters
A foundational method for synthesizing N-hydroxycarbamates involves reacting hydroxylamine or its salts with carbonic acid diesters. This approach, detailed in EP0577167A2 , employs a carbonic acid diester (ROCOOR) and hydroxylamine in the presence of a base. For benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate, the benzyl carbonate ester reacts with hydroxylamine hydrochloride under basic conditions to form the N-hydroxycarbamate backbone. Key advantages include:
- High atom economy : Utilizes stoichiometric ratios of readily available starting materials.
- Stereochemical retention : The (2S)-4-methylpentan-2-yl group’s configuration is preserved when derived from chiral precursors.
Reaction conditions typically involve aprotic solvents (e.g., tetrahydrofuran) and bases like sodium hydroxide at 0–25°C. Post-reaction workup includes acidification and extraction with chlorinated solvents, yielding the product in >75% purity.
Stepwise Preparation Methodologies
Chiral Intermediate Synthesis
The (2S)-4-methylpentan-2-yl amine precursor is synthesized via asymmetric Mannich reactions or enzymatic resolution. Patent US10329325B2 describes a diastereoselective dihydroxylation of keto alkenes using chiral catalysts like AD-mix-β to establish the (2S) configuration. For example:
N-Hydroxycarbamate Assembly
The final step involves condensing the chiral amine with benzyl chloroformate and hydroxylamine. EP0577167B1 optimizes this by using a two-phase system (water/dichloromethane) with phase-transfer catalysts, achieving 82% yield. Critical parameters include:
- Temperature control : Maintaining 0–5°C prevents N-O bond cleavage.
- Base selection : Potassium carbonate minimizes side reactions compared to stronger bases.
Reaction Optimization and Scalability
Solvent and Temperature Effects
Purification Techniques
- Crystallization : Methanol/methyl tert-butyl ether mixtures yield 95% pure product after recrystallization.
- Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:3) resolves diastereomers but reduces scalability.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Hydroxylamine route | 78–82 | 95 | Moderate | High |
| Chiral pool synthesis | 65–70 | 98 | High | Moderate |
| Enzymatic resolution | 55–60 | 99 | Very high | Low |
The hydroxylamine route offers the best balance of yield and scalability, while chiral pool methods excel in stereochemical fidelity.
Industrial Applications and Challenges
Large-Scale Production
This compound is synthesized industrially via continuous flow reactors to enhance mixing and temperature control. Key challenges include:
Regulatory Considerations
Process validation requires stringent control over genotoxic impurities (e.g., hydroxylamine residues), necessitating HPLC-MS monitoring at ≤10 ppm.
Chemical Reactions Analysis
Types of Reactions: Benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of benzyl N-[(2S)-4-methylpentan-2-yl]carbamate.
Reduction: Formation of benzyl N-[(2S)-4-methylpentan-2-yl]amine.
Substitution: Formation of substituted benzyl carbamates.
Scientific Research Applications
Enzyme Inhibition
Recent studies have highlighted the compound's potential as a selective inhibitor of butyrylcholinesterase (BChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. For instance, certain derivatives of benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate exhibited significant inhibitory activity against BChE, outperforming established drugs like rivastigmine. The most active derivatives demonstrated an IC50 value significantly lower than that of rivastigmine, indicating their potential as therapeutic agents in treating cognitive decline .
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | 4.33 | 10 |
| Rivastigmine | 8.52 | - |
Antitumor Activity
The compound has also been investigated for its antitumor properties. Research indicates that benzyl carbamate derivatives can inhibit human DNA topoisomerase II, which is crucial for DNA replication and repair. This inhibition leads to cellular protein-linked DNA breakage, making these compounds potential candidates for cancer therapy .
Case Study 1: BChE Inhibition
A study published in Molecules focused on the synthesis and evaluation of various carbamate derivatives, including this compound. The findings revealed that this compound exhibited promising BChE inhibitory activity, suggesting its application in developing new treatments for Alzheimer's disease. The research involved synthesizing several derivatives and assessing their inhibitory effects through biochemical assays .
Case Study 2: Anticancer Activity
In another investigation, the antitumor efficacy of benzyl carbamate derivatives was evaluated against various cancer cell lines. The results showed that certain derivatives were more effective than traditional chemotherapeutic agents, highlighting their potential role in cancer treatment strategies .
Mechanism of Action
The mechanism of action of benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzyl group can enhance the compound’s binding affinity to hydrophobic pockets within the target proteins. The overall effect is the modulation of biochemical pathways, leading to the desired therapeutic or biological outcome.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate with structurally related carbamates from the literature:
*Estimated based on structural formula.
Key Observations:
Structural Variations: The target compound lacks the sulfamoyl group present in derivatives (e.g., 5j–5m), replacing it with an N-hydroxy group. This substitution reduces molecular weight (~265 vs. Compared to calpeptin (a peptidyl aldehyde), the target has fewer rotatable bonds (5 vs. 8), which may improve oral bioavailability per Veber’s rules (rotatable bonds ≤10, PSA ≤140 Ų) . The trifluoro-hydroxy derivative () has higher hydrogen-bond acceptors (7 vs. 4) and a larger molecular weight (404.4 g/mol), likely reducing bioavailability despite similar rotatable bond counts.
Hydrogen-Bonding and Polarity: The N-hydroxy group in the target increases hydrogen-bond donor capacity (2 donors) compared to tert-butyl carbamates (2 donors) but is less polar than sulfamoyl derivatives (3 donors in 5j). This balance may optimize solubility and permeability .
Similar branching in 5j–5m and calpeptin is critical for enzyme inhibition .
Bioactivity Implications (Theoretical)
- Sulfamoyl derivatives () are reported as selective BChE inhibitors, attributed to sulfonamide interactions with enzyme pockets. The target’s N-hydroxy group may shift selectivity toward other enzymes (e.g., metalloproteases) .
- Calpeptin inhibits calpains via aldehyde-mediated covalent binding. The target’s carbamate group lacks this reactivity, suggesting non-covalent inhibition mechanisms .
Biological Activity
Benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate is a compound that has garnered attention for its biological activities, particularly as an inhibitor of specific enzymes such as butyrylcholinesterase (BChE). This article delves into its synthesis, mechanisms of action, biological efficacy, and potential applications in therapeutic contexts.
Chemical Structure and Properties
This compound has a molecular formula of C_{12}H_{17}N_{1}O_{3} and a molecular weight of approximately 251.32 g/mol. Its structure includes a benzyl group, a hydroxy group, and a carbamate moiety, with a chiral center contributing to its biological specificity. The compound's configuration enhances its interaction with biological targets, particularly enzymes involved in neurotransmitter regulation.
The mechanism by which this compound exerts its biological effects primarily involves enzyme inhibition. It has been shown to interact selectively with BChE, an enzyme implicated in the hydrolysis of neurotransmitters like acetylcholine. The compound forms hydrogen bonds with the active site of BChE, leading to competitive inhibition. This interaction is significant for potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease.
Enzyme Inhibition Studies
Research has demonstrated that this compound exhibits potent inhibitory effects against BChE. Comparative studies have shown that its inhibitory potency (IC50 values) is significantly lower than that of established drugs like rivastigmine. For instance, some derivatives have displayed IC50 values approximately five to nine times lower than rivastigmine, indicating superior efficacy in enzyme inhibition.
| Compound Name | IC50 (µM) | Selectivity Index |
|---|---|---|
| Rivastigmine | ~20 | 1 |
| This compound | <4 | High |
These findings suggest that this compound could serve as a promising candidate for further development in treating conditions associated with cholinergic dysfunction.
Case Studies and Research Findings
- Inhibition Comparison : A study compared various carbamate derivatives, including this compound, against BChE. The results indicated that this compound showed a remarkable ability to inhibit BChE compared to other known inhibitors, making it a valuable candidate for drug development aimed at Alzheimer’s treatment .
- Molecular Modeling : Molecular docking studies have elucidated the binding interactions between this compound and BChE. These studies revealed specific amino acid residues involved in the binding process, which could inform future modifications to enhance selectivity and potency .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for this compound, indicating potential for effective delivery in vivo .
Q & A
Basic: What synthetic methodologies are effective for preparing benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate with high stereochemical purity?
Answer:
The synthesis typically involves coupling a hydroxyamine derivative with a benzyl-protected carbamate precursor. Key steps include:
- Stereochemical control : Use of chiral auxiliaries or enantioselective catalysts to ensure retention of the (2S) configuration .
- Protection strategies : Benzyloxycarbonyl (Cbz) groups are commonly employed to protect reactive amines during synthesis .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization (e.g., from ethanol/water) ensure purity.
- Validation : IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and ¹H/¹³C NMR (characteristic benzyl protons at δ 7.3–7.4 ppm and carbamate carbonyl at ~155 ppm) confirm structural integrity .
Advanced: How can researchers resolve discrepancies in enzymatic inhibition data for this carbamate across different assay conditions?
Answer:
Discrepancies often arise from variations in buffer pH, temperature, or substrate concentrations. Mitigation strategies include:
- Standardized assay protocols : Use fixed conditions (e.g., pH 7.4, 37°C) as in BChE inhibition studies .
- Control experiments : Test enzyme stability under assay conditions using reference inhibitors (e.g., donepezil for cholinesterases) .
- Data normalization : Express inhibition as % activity relative to controls and apply nonlinear regression to calculate IC₅₀ values .
- Molecular dynamics (MD) simulations : Probe ligand-enzyme interactions to identify pH-sensitive binding residues .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- IR spectroscopy : Confirms carbamate C=O (~1700 cm⁻¹) and N–H stretches (~3300 cm⁻¹) .
- NMR :
- HRMS : Validates molecular weight (e.g., [M+H]⁺ with <2 ppm error) .
Advanced: What strategies optimize the crystallographic refinement of this carbamate when using SHELX software?
Answer:
- Data collection : Use high-resolution (<1.0 Å) X-ray data to resolve stereochemical details .
- Parameterization : Apply SHELXL restraints for bond lengths/angles of the carbamate group and benzyl ring .
- Twinned data handling : For cases of pseudo-merohedral twinning, use the TWIN/BASF commands in SHELX .
- Validation : Check R-factors (<5% for R₁) and validate geometry with CCDC tools .
Advanced: How does the stereochemistry at the (2S)-4-methylpentan-2-yl moiety influence the compound’s biological activity?
Answer:
- Enantioselective binding : The (2S) configuration aligns the methyl group to occupy hydrophobic pockets in enzyme active sites (e.g., BChE), enhancing affinity .
- SAR studies : Compare activity of (2S) vs. (2R) enantiomers; e.g., in proteasome inhibition, (2S) analogs show 10–100x lower IC₅₀ due to better steric complementarity .
- MD simulations : Reveal differential hydrogen bonding and van der Waals interactions between enantiomers and targets .
Basic: What computational tools are recommended for modeling the molecular interactions of this carbamate with BChE?
Answer:
- Docking software : AutoDock Vina or Glide to predict binding poses in BChE’s catalytic gorge .
- Visualization : ORTEP-3 for Windows to generate publication-quality ligand-protein interaction diagrams .
- ADME prediction : SwissADME or QikProp to estimate bioavailability (e.g., polar surface area <140 Ų, rotatable bonds ≤10) .
Advanced: How can researchers validate the stability of this carbamate under physiological conditions for in vivo studies?
Answer:
- Hydrolysis assays : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via HPLC over 24–48 hours .
- Metabolite identification : Use LC-MS/MS to detect breakdown products (e.g., benzyl alcohol or hydroxyamine derivatives) .
- Plasma protein binding : Equilibrium dialysis to assess unbound fraction, critical for pharmacodynamic modeling .
Basic: What chromatographic methods are optimal for separating enantiomers of this carbamate?
Answer:
- Chiral HPLC : Use columns like Chiralpak IA or IB with hexane/isopropanol (90:10) mobile phase .
- TLC : Silica gel plates with chloroform/methanol (9:1) and visualization under UV (Rf ~0.5 for benzyl derivatives) .
Advanced: How do modifications to the benzyl group affect the compound’s inhibitory potency against proteases?
Answer:
- Electron-withdrawing substituents : Fluorine or nitro groups at the benzyl para-position enhance electrophilicity, increasing covalent binding to catalytic serine residues (e.g., in proteasomes) .
- Bulkier substituents : tert-Butyl groups reduce solubility but improve target residence time .
- Quantitative SAR (QSAR) : Use CoMFA or CoMSIA models to correlate substituent Hammett constants with activity .
Advanced: What statistical methods are appropriate for analyzing dose-response data in enzyme inhibition studies?
Answer:
- Nonlinear regression : Fit data to sigmoidal models (e.g., log(inhibitor) vs. response) to calculate IC₅₀ values .
- ANOVA : Compare multiple experimental groups (e.g., wild-type vs. mutant enzymes) with post-hoc Duncan’s test .
- Error analysis : Report 95% confidence intervals for IC₅₀ values using GraphPad Prism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
